

Application Notes & Protocols: 5-O-Methylvisammioside in Neuroinflammation Models

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Compound of Interest		
Compound Name:	5-O-Methylvisammioside	
	(Standard)	
Cat. No.:	B15597146	Get Quote

Introduction

5-O-Methylvisammioside (MeV), a natural product isolated from Saposhnikovia divaricata, has demonstrated significant anti-inflammatory and neuroprotective properties.[1][2] Neuroinflammation is a critical process in the progression of various neurodegenerative diseases, characterized by the activation of immune cells in the central nervous system, such as microglia, and the subsequent release of pro-inflammatory mediators.[3][4] Lipopolysaccharide (LPS) is a widely used potent inducer of the inflammatory cascade in both in vitro and in vivo models, simulating the neuroinflammatory conditions seen in neurological disorders.[3][5] These notes provide a comprehensive overview of the application of 5-O-Methylvisammioside in LPS-induced neuroinflammation models, detailing its mechanism of action, summarizing key quantitative findings, and providing detailed experimental protocols for researchers.

Mechanism of Action

5-O-Methylvisammioside exerts its anti-neuroinflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6] In microglia, the brain's resident immune cells, LPS binds to Toll-like receptor 4 (TLR4), triggering a downstream cascade that leads to the activation of NF-κB and MAPK (p38 and JNK).[3][6][7] This activation results in the production and release of



pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-6 (IL-6), as well as other inflammatory mediators like nitric oxide (NO).[1][8]

5-O-Methylvisammioside has been shown to inhibit this process by:

- Inhibiting NF-κB Activation: It decreases the phosphorylation of IκB-α, the inhibitory protein bound to NF-κB.[6] This prevents the translocation of the active NF-κB p65 subunit into the nucleus, thereby downregulating the transcription of pro-inflammatory genes.[6]
- Suppressing MAPK Signaling: It reduces the phosphorylation of key MAPK proteins, specifically p38 and JNK, which are crucial for the inflammatory response.[6]
- Targeting Src Kinase: Recent studies suggest that MeV may exert its inhibitory effect on the NF-kB pathway by targeting the proto-oncogene tyrosine-protein kinase Src.[9][10]

// Edges LPS -> TLR4 [label="Binds"]; TLR4 -> Src [label="Activates"]; Src -> MAPK_pathway; Src -> Ikk;

Ikk -> IkB_NFkB [label="Phosphorylates IκB- α "]; IkB_NFkB -> NFkB [label="Releases NF-κB"]; IkB_NFkB -> IkB [style=dashed, arrowhead=none]; IkB -> "Degradation" [shape=plaintext, fontcolor="#5F6368"];

NFkB -> NFkB_nuc [label="Translocates"]; NFkB_nuc -> DNA [label="Induces"]; MAPK_pathway -> DNA [label="Induces"];

// Inhibition Edges MeV -> Src [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=T, style=bold]; MeV -> MAPK_pathway [label="Inhibits\nPhosphorylation", color="#EA4335", fontcolor="#EA4335", arrowhead=T, style=bold]; MeV -> Ikk [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=T, style=bold]; } }

Caption: MeV inhibits LPS-induced neuroinflammation via Src/MAPK/NF-kB pathways.

Quantitative Data Summary

The efficacy of 5-O-Methylvisammioside in mitigating neuroinflammation has been quantified in both in vivo and in vitro models.

Table 1: Summary of In Vivo Studies



Model Organism	Induction Agent	MeV Dosage	Key Quantitative Findings	Reference
Mice	LPS	4 mg/kg (i.p.)	Significantly inhibited the production of pro-inflammatory cytokines TNF-α and IL-6 in serum.	[1]
Mice	LPS	4 mg/kg (i.p.)	Increased the levels of Superoxide Dismutase (SOD) and reduced Malondialdehyde (MDA) in the hippocampus.	[1]

| Mice | LPS | Not specified | Ameliorated microglial polarization in the hippocampal CA1 and CA3 regions. |[9][10]|

Table 2: Summary of In Vitro Studies



Cell Line	Induction Agent	MeV Concentration	Key Quantitative Findings	Reference
BV-2 Microglia	LPS	40 μΜ	Significantly reduced the production of NO, MDA, TNF-α, and IL-6 in the culture medium.	[1]
BV-2 Microglia	LPS	40 μΜ	Increased the content of SOD in the culture medium.	[1]

| RAW 264.7 | LPS | Not specified | Suppressed LPS-induced generation of prostaglandin E_2 (PGE₂) and nitric oxide (NO). |[11] |

Detailed Experimental Protocols

The following protocols are generalized methodologies based on published studies. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: In Vitro Neuroinflammation Model using BV-2 Microglia

This protocol details the steps to assess the anti-inflammatory effect of 5-O-Methylvisammioside on LPS-stimulated murine microglial cells.

Caption: Workflow for assessing MeV's anti-inflammatory effect in BV-2 cells.

Materials:

- BV-2 murine microglial cell line
- DMEM (Dulbecco's Modified Eagle Medium)



- FBS (Fetal Bovine Serum)
- Penicillin-Streptomycin solution
- 5-O-Methylvisammioside (MeV)[2]
- Lipopolysaccharide (LPS) from E. coli
- Phosphate-Buffered Saline (PBS)
- Griess Reagent
- ELISA kits for TNF-α and IL-6
- Reagents for Western Blotting (lysis buffer, primary/secondary antibodies for p-p38, p-JNK, p-IκB-α, etc.)

Procedure:

- Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillinstreptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Seeding: Seed the BV-2 cells into appropriate culture plates (e.g., 24-well or 6-well plates)
 and allow them to adhere overnight.
- Pre-treatment: The following day, replace the medium with fresh serum-free DMEM. Pre-treat the cells with varying concentrations of MeV (e.g., 10, 20, 40 μM) for 1-2 hours.[1] Include a vehicle control group (DMSO).
- Stimulation: After pre-treatment, add LPS (e.g., 1 μg/mL) to the wells (except for the negative control group) and incubate for the desired time (e.g., 24 hours).
- Sample Collection:
 - \circ Supernatant: Collect the cell culture supernatant for analysis of secreted mediators (NO, TNF- α , IL-6).



 Cell Lysate: Wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer for Western blot analysis.

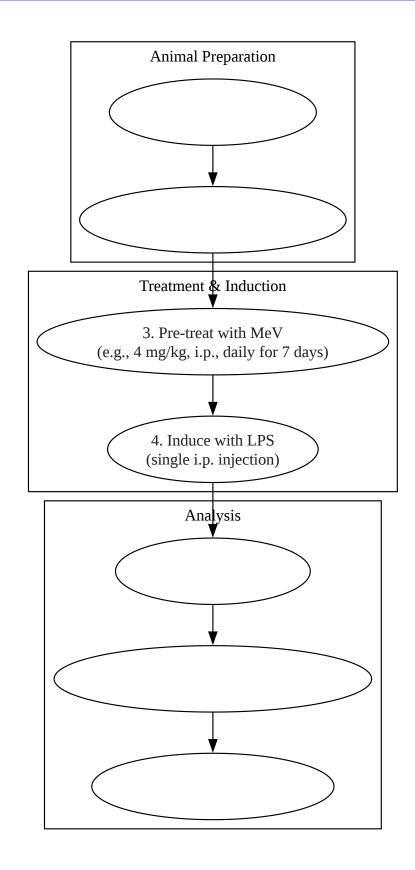
Analysis:

- Nitric Oxide (NO) Assay: Measure the concentration of nitrite (a stable metabolite of NO)
 in the supernatant using the Griess reagent according to the manufacturer's protocol.[1]
- Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.[1]
- Western Blot: Analyze the protein expression levels of key signaling molecules (e.g., pp38, p-JNK, p-IκB-α, IκB-α, and a loading control like β-actin) in the cell lysates to determine the effect of MeV on the MAPK and NF-κB pathways.[1][6]

Protocol 2: In Vivo LPS-Induced Neuroinflammation Mouse Model

This protocol describes the induction of neuroinflammation in mice and the assessment of MeV's protective effects. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).





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Caption: Workflow for assessing MeV's neuroprotective effect in a mouse model.



Materials:

- Male C57BL/6 mice (or other appropriate strain)
- 5-O-Methylvisammioside (MeV)
- Lipopolysaccharide (LPS)
- Saline solution (vehicle)
- Equipment for behavioral tests (Open Field Test, Tail Suspension Test, Forced Swim Test)[1]
- Tools for sample collection and tissue processing

Procedure:

- Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
- Grouping: Randomly divide mice into experimental groups:
 - Control (Vehicle only)
 - LPS only
 - LPS + MeV (e.g., 4 mg/kg)[1]
- Pre-treatment: Administer MeV (dissolved in a suitable vehicle) via intraperitoneal (i.p.)
 injection daily for a set period (e.g., 7 days). The control and LPS-only groups should receive
 the vehicle.
- Induction of Neuroinflammation: On the final day of pre-treatment, administer a single i.p.
 injection of LPS (e.g., 0.25 mg/kg) to the LPS and LPS+MeV groups. The control group
 receives a saline injection.
- Behavioral Testing: A few hours after the LPS injection (e.g., 2-24 hours), perform a battery
 of behavioral tests to assess depression-like behaviors and locomotor activity, such as the
 Open Field Test (OFT), Tail Suspension Test (TST), and Forced Swim Test (FST).[1]



- Sample Collection: Following behavioral tests, euthanize the animals. Collect blood to prepare serum and dissect the brain. Isolate specific brain regions, such as the hippocampus, for further analysis.[1]
- Biochemical Analysis:
 - Serum Cytokines: Use ELISA to measure the levels of TNF-α and IL-6 in the serum.[1]
 - Brain Tissue Analysis: Homogenize the brain tissue to prepare lysates. Use these lysates to perform Western blots for inflammatory pathway proteins (as in Protocol 1) and assays to measure oxidative stress markers like SOD and MDA.[1]

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